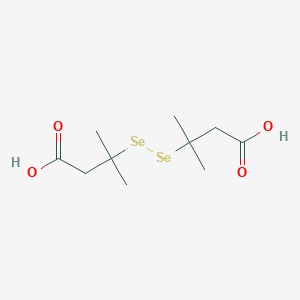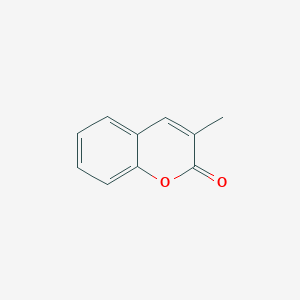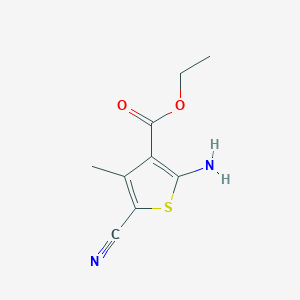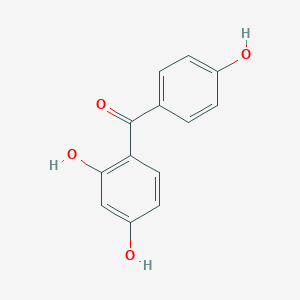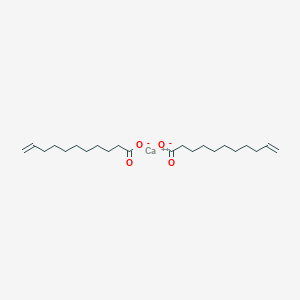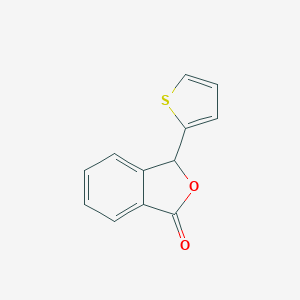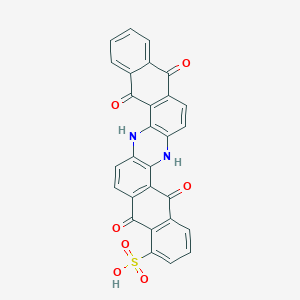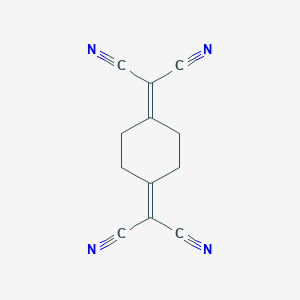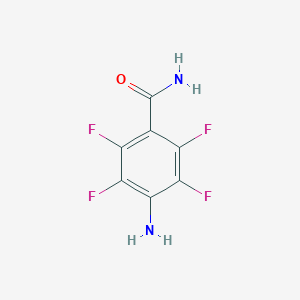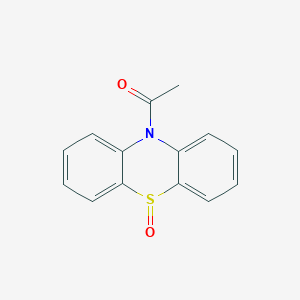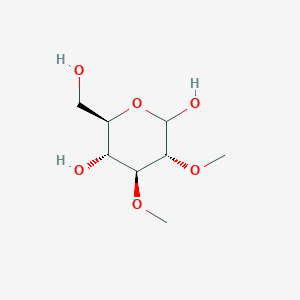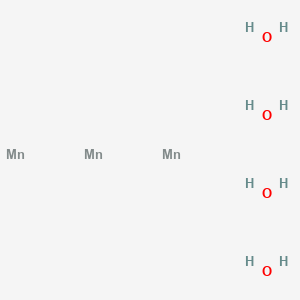
Manganese;tetrahydrate
概要
説明
Manganese tetrahydrate, also known as manganese(II) chloride tetrahydrate, is an inorganic compound with the chemical formula MnCl₂·4H₂O. This compound is a pink solid that is highly soluble in water. It is commonly used in various scientific and industrial applications due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions: Manganese tetrahydrate can be synthesized by treating manganese(IV) oxide with concentrated hydrochloric acid. The reaction proceeds as follows: [ \text{MnO}_2 + 4 \text{HCl} \rightarrow \text{MnCl}_2 + 2 \text{H}_2\text{O} + \text{Cl}_2 ] This reaction produces manganese(II) chloride, which can then be crystallized to form the tetrahydrate by dissolving it in water and allowing it to crystallize.
Industrial Production Methods: In industrial settings, manganese tetrahydrate is produced by the same method but on a larger scale. The manganese(IV) oxide is added to hydrochloric acid in a controlled environment to ensure the reaction proceeds smoothly. The resulting manganese(II) chloride solution is then purified and crystallized to obtain the tetrahydrate form.
化学反応の分析
Types of Reactions: Manganese tetrahydrate undergoes various chemical reactions, including:
Oxidation: Manganese(II) can be oxidized to manganese(III) or manganese(IV) in the presence of strong oxidizing agents.
Reduction: Manganese(II) can be reduced to manganese metal using strong reducing agents.
Substitution: The chloride ions in manganese tetrahydrate can be substituted with other anions in the presence of suitable reagents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H₂O₂) can oxidize manganese(II) to manganese(IV) oxide (MnO₂).
Reduction: Sodium borohydride (NaBH₄) can reduce manganese(II) to manganese metal.
Substitution: Sodium hydroxide (NaOH) can substitute chloride ions with hydroxide ions to form manganese hydroxide (Mn(OH)₂).
Major Products:
Oxidation: Manganese(IV) oxide (MnO₂)
Reduction: Manganese metal (Mn)
Substitution: Manganese hydroxide (Mn(OH)₂)
科学的研究の応用
Manganese tetrahydrate has a wide range of applications in scientific research, including:
Chemistry: It is used as a precursor for the synthesis of various manganese compounds and as a catalyst in organic reactions.
Biology: Manganese tetrahydrate is used in studies of enzyme function and as a nutrient in cell culture media.
Medicine: It is used in the preparation of contrast agents for magnetic resonance imaging (MRI) and in the study of manganese’s role in biological systems.
Industry: Manganese tetrahydrate is used in the production of dry cell batteries, as a pigment in ceramics and glass, and in the manufacture of other manganese-based chemicals.
作用機序
Manganese tetrahydrate exerts its effects primarily through its role as a cofactor for various enzymes. It participates in redox reactions, stabilizes enzyme structures, and facilitates the transfer of electrons in biochemical pathways. The molecular targets of manganese include enzymes such as superoxide dismutase, which protects cells from oxidative damage, and arginase, which is involved in the urea cycle.
類似化合物との比較
- Manganese(II) sulfate tetrahydrate (MnSO₄·4H₂O)
- Manganese(II) acetate tetrahydrate (Mn(C₂H₃O₂)₂·4H₂O)
- Manganese(II) nitrate tetrahydrate (Mn(NO₃)₂·4H₂O)
Manganese tetrahydrate is unique due to its chloride anions, which make it highly soluble in water and suitable for various chemical reactions and industrial applications.
特性
IUPAC Name |
manganese;tetrahydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3Mn.4H2O/h;;;4*1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVPHKKUBBJFGPI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
O.O.O.O.[Mn].[Mn].[Mn] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
H8Mn3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10648477 | |
| Record name | Manganese--water (3/4) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10648477 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.88 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1309-55-3 | |
| Record name | Manganese--water (3/4) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10648477 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


